molecular formula C18H23N3OS B2495249 N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide CAS No. 306729-98-6

N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

Cat. No.: B2495249
CAS No.: 306729-98-6
M. Wt: 329.46
InChI Key: FGCPODKOHFCFQE-UHFFFAOYSA-N
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Description

N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is a versatile chemical compound known for its unique properties and diverse applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a sec-butyl group attached to a phenyl ring, and a dimethyl-pyrimidinyl group linked via a sulfanyl bridge to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(sec-butyl)aniline with 2-chloro-4,6-dimethylpyrimidine in the presence of a base to form the intermediate product. This intermediate is then reacted with thioglycolic acid under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. Advanced purification techniques such as recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sec-butylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • N-(4-sec-butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide stands out due to its specific structural features, such as the sec-butyl group and the dimethyl-pyrimidinyl moiety. These features confer unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-5-12(2)15-6-8-16(9-7-15)21-17(22)11-23-18-19-13(3)10-14(4)20-18/h6-10,12H,5,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCPODKOHFCFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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